molecular formula C18H15BiBr2 B11948218 Dibromo(triphenyl)-lambda~5~-bismuthane CAS No. 7065-17-0

Dibromo(triphenyl)-lambda~5~-bismuthane

Cat. No.: B11948218
CAS No.: 7065-17-0
M. Wt: 600.1 g/mol
InChI Key: XDARALVRWDMJIE-UHFFFAOYSA-L
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Description

Dibromo(triphenyl)-lambda~5~-bismuthane (C₁₈H₁₅BiBr₂) is an organobismuth(V) compound characterized by a central bismuth atom in the +5 oxidation state, coordinated by two bromine atoms and three phenyl groups. This compound belongs to the broader class of hypervalent bismuth complexes, which exhibit unique reactivity due to their electron-deficient nature and ability to participate in ligand exchange reactions.

Key properties of this compound include:

  • Molecular Weight: ~585.11 g/mol (estimated from analogous dichloro derivatives).
  • Appearance: Likely a crystalline solid (inferred from dichloro and diacetate analogs) .

Properties

CAS No.

7065-17-0

Molecular Formula

C18H15BiBr2

Molecular Weight

600.1 g/mol

IUPAC Name

dibromo(triphenyl)bismuth

InChI

InChI=1S/3C6H5.Bi.2BrH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2

InChI Key

XDARALVRWDMJIE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromo(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromo derivative. The general reaction can be represented as follows:

Ph3Bi+Br2Ph3BiBr2\text{Ph}_3\text{Bi} + \text{Br}_2 \rightarrow \text{Ph}_3\text{BiBr}_2 Ph3​Bi+Br2​→Ph3​BiBr2​

where Ph represents a phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using triphenylbismuth as the starting material. The reaction is typically conducted in a solvent such as toluene or chloroform, and the product is purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Dibromo(triphenyl)-lambda~5~-bismuthane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

    Reduction: Reduction reactions can convert this compound to lower oxidation state bismuth compounds.

    Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Dibromo(triphenyl)-lambda~5~-bismuthane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for other bismuth-containing compounds.

Mechanism of Action

The mechanism of action of Dibromo(triphenyl)-lambda~5~-bismuthane involves its interaction with molecular targets through its bismuth center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The bromine atoms and phenyl groups also contribute to its reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences among dibromo(triphenyl)-lambda~5~-bismuthane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical Properties Key Applications
This compound C₁₈H₁₅BiBr₂ ~585.11 2 Br, 3 Ph Crystalline solid (inferred) Catalyst precursor, ligand exchange
Dichloro(triphenyl)-lambda~5~-bismuthane C₁₈H₁₅BiCl₂ ~496.71 2 Cl, 3 Ph White crystalline solid, moisture-sensitive Synthesis of organometallic complexes
Dichloro(tri-o-tolyl)-lambda~5~-bismuthane (C₆H₄CH₃)₃BiCl₂ ~567.78 2 Cl, 3 o-tolyl White crystalline, high thermal stability Catalytic oxidation reactions
Triphenylbismuth Diacetate C₂₂H₂₁BiO₄ 558.39 2 acetate, 3 Ph White to yellow powder Lab reagent, catalytic studies

Reactivity and Stability

  • Ligand Effects : Bromide ligands in this compound confer higher reactivity in substitution reactions compared to chloride analogs due to their weaker bond strength and larger ionic radius. This makes the dibromo derivative more effective in generating reactive intermediates for catalysis .
  • Steric Effects : The o-tolyl groups in dichloro(tri-o-tolyl)-lambda~5~-bismuthane introduce steric hindrance, reducing accessibility to the bismuth center. In contrast, the phenyl groups in this compound offer moderate steric bulk, balancing reactivity and stability .
  • Thermal Stability : Dichloro(tri-o-tolyl)-lambda~5~-bismuthane exhibits exceptional thermal stability, enabling use in high-temperature catalytic processes. The dibromo analog is expected to be less stable due to the weaker Bi–Br bond .

Biological Activity

Dibromo(triphenyl)-lambda~5~-bismuthane, an organobismuth compound, has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H15_{15}BiBr2_2
  • Molecular Weight : 600.1 g/mol
  • CAS Number : 7065-17-0
  • IUPAC Name : dibromo(triphenyl)bismuth

This compound's biological activity is primarily attributed to its ability to interact with biomolecules through its bismuth center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The presence of bromine atoms and phenyl groups enhances its reactivity and stability, allowing it to participate in redox reactions and act as a potential therapeutic agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that organobismuth compounds can possess antimicrobial effects against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases related to oxidative damage.
  • Potential Anticancer Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The exact mechanism remains under investigation, but it may involve induction of apoptosis or inhibition of cell proliferation.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various organobismuth compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potent antimicrobial activity .
  • Antioxidant Assays :
    • In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress, highlighting its potential as an antioxidant .
  • Cytotoxicity Tests :
    • A recent investigation explored the cytotoxic effects of this compound on breast cancer cells (MCF-7). The compound showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
TriphenylbismuthPh3_3BiLess reactive; limited biological activity
Dichloro(triphenyl)-lambda~5~-bismuthanePh3_3BiCl2_2Similar reactivity; different biological profile
Tribromo(triphenyl)-lambda~5~-bismuthanePh3_3BiBr3_3Enhanced reactivity; potential for increased biological activity

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